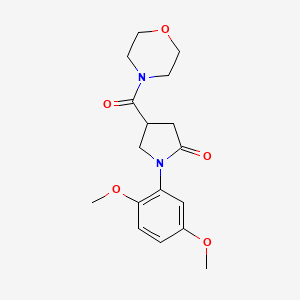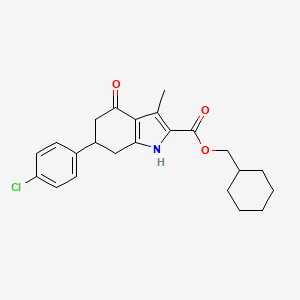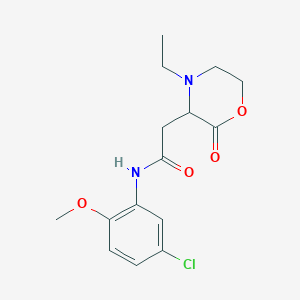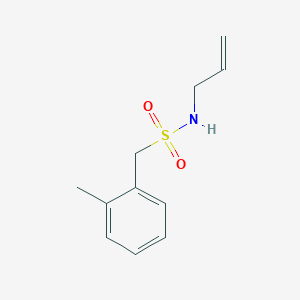![molecular formula C12H17NO3S B4712796 1-[3-(isopropylthio)propoxy]-2-nitrobenzene](/img/structure/B4712796.png)
1-[3-(isopropylthio)propoxy]-2-nitrobenzene
Overview
Description
1-[3-(isopropylthio)propoxy]-2-nitrobenzene, also known as Iproniazid, is a drug that was initially developed as an antidepressant in the 1950s. It belongs to the class of drugs known as monoamine oxidase inhibitors (MAOIs). Although Iproniazid was not very effective as an antidepressant, it was found to be useful in treating tuberculosis (TB).
Mechanism of Action
1-[3-(isopropylthio)propoxy]-2-nitrobenzene works by irreversibly inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate the symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have antiviral and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[3-(isopropylthio)propoxy]-2-nitrobenzene is its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, this compound has some limitations as well. It is a non-specific inhibitor of MAO, which means that it can inhibit both MAO-A and MAO-B. This can lead to unwanted side effects and make it difficult to study the specific role of each enzyme.
Future Directions
There are several future directions for the study of 1-[3-(isopropylthio)propoxy]-2-nitrobenzene. One area of research is the development of more specific inhibitors of MAO-A and MAO-B. This could help to reduce the side effects associated with non-specific inhibitors such as this compound. Another area of research is the study of the antiviral and anti-inflammatory properties of this compound. This could lead to the development of new treatments for viral infections and inflammatory diseases. Finally, there is a need for further research into the role of neurotransmitters such as serotonin, dopamine, and norepinephrine in various physiological and pathological conditions.
Scientific Research Applications
1-[3-(isopropylthio)propoxy]-2-nitrobenzene has been extensively studied for its antibacterial properties against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate the symptoms of depression. In addition, this compound has been shown to have antiviral and anti-inflammatory properties.
properties
IUPAC Name |
1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10(2)17-9-5-8-16-12-7-4-3-6-11(12)13(14)15/h3-4,6-7,10H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNFFCIQCBXQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-3-phenyl-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4712731.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4712747.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4712762.png)

![N-1-adamantyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4712777.png)
![1-[5-(2-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B4712778.png)


![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4712806.png)
![1-{3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4712808.png)